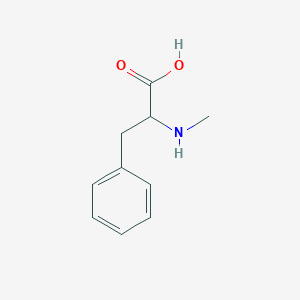

2-(Methylamino)-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

2-(methylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFESDRCALIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346562 |

Source

|

| Record name | 2-(Methylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-methylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2566-35-0 |

Source

|

| Record name | 2-(Methylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bio-Architectural Significance of 2-(Methylamino)-3-phenylpropanoic Acid in Non-Ribosomal Peptides: A Technical Deep Dive

Executive Summary

2-(Methylamino)-3-phenylpropanoic acid, commonly known as

This guide dissects the biological role of

The Biosynthetic Machinery: NRPS and the Methyltransferase Domain[1][2]

The incorporation of

Mechanism of Incorporation

In a typical NRPS module, the methylation of the amino group is catalyzed by an embedded Methyltransferase (MT) domain. This domain is usually inserted within the Adenylation (A) domain or positioned between the Adenylation and Thiolation (T) domains.

-

Activation: The A-domain selects L-Phenylalanine and activates it as an aminoacyl-AMP.

-

Loading: The activated Phe is transferred to the phosphopantetheine (Ppant) arm of the T-domain (Peptidyl Carrier Protein), forming a thioester.

-

Methylation: The MT-domain recruits

-adenosylmethionine (SAM) as a methyl donor.[1] It catalyzes the nucleophilic attack of the -

Condensation: The downstream Condensation (C) domain accepts the now

-methylated Phenylalanine as the nucleophile to form a peptide bond with the upstream nascent chain.

Crucial Insight: The C-domain downstream of an MT-domain must be structurally specialized to accept a secondary amine (the

Visualization: The NRPS Methylation Module

Figure 1: Logic flow of N-Me-Phe incorporation within an NRPS module. The MT domain acts on the tethered substrate prior to condensation.

Structural & Functional Impact: Why Nature Methylates

The biological selection of

Conformational Constraint (The "Lock")

Standard peptide bonds prefer a trans conformation (

-

Result: This allows the peptide to adopt restricted conformations, such as

-turns or loops, which are often required for high-affinity binding to biological targets (e.g., receptors or enzymes). -

Thermodynamics: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, increasing affinity.

The "Chameleon" Effect (Permeability)

The amide backbone (-NH-CO-) is a primary source of hydrogen bond donors. Each peptide bond requires significant desolvation energy to pass through a lipid bilayer.

-

Mechanism: Replacing the -NH- with -N(CH

)- removes a hydrogen bond donor.[2] -

Impact: This reduces the desolvation penalty and increases lipophilicity.[2] In cyclic peptides (like Cyclosporine A),

-methylation allows the molecule to sequester its remaining polar groups internally while exposing hydrophobic side chains (like Phe) to the exterior. This "chameleon" behavior facilitates passive diffusion across cell membranes.

Proteolytic Stability (The Shield)

Proteases (e.g., chymotrypsin, pepsin) typically recognize specific side chains and require a accessible amide backbone to hydrolyze the bond.

-

Steric Hindrance: The

-methyl group physically blocks the active site of proteases. -

Recognition Failure: The absence of the amide proton prevents the formation of critical hydrogen bonds required for the protease's transition state stabilization.

Data Summary: N-Methylation Effects[5]

| Property | Standard Phenylalanine | Biological Consequence | |

| H-Bond Donor | Yes (Amide NH) | No | Increased membrane permeability. |

| Cis/Trans Ratio | >99% Trans | Variable (Significant Cis population) | Access to unique bioactive conformations (turns). |

| Proteolytic Half-life | Minutes/Hours | Hours/Days | Enhanced metabolic stability (oral availability). |

| Lipophilicity (LogP) | Moderate | High | Improved passive diffusion. |

Case Study: Cyclosporine A (CsA)[3][6][7]

Cyclosporine A is the archetypal example of

-

Role of N-Me-Phe: The specific incorporation of

-methylated residues (including -

Bioavailability: Despite a molecular weight of >1200 Da (violating Lipinski's Rule of 5), CsA has oral bioavailability. This is directly attributed to the

-methylation masking polar backbone atoms, allowing the molecule to pass through the intestinal epithelium. -

Target Binding: The specific conformation induced by methylation creates the binding interface for Cyclophilin, inhibiting calcineurin.

Experimental Protocols

Protocol: Stereochemical Analysis via Marfey's Method

To verify the presence and chirality of

Reagents:

-

6 M HCl (sequencing grade)

-

FDAA (Marfey's Reagent): 1% solution in acetone

-

1 M NaHCO

-

Standard L- and D-

-Me-Phe (for reference)

Workflow:

-

Hydrolysis:

-

Dissolve 0.5 mg of peptide in 0.5 mL 6 M HCl.

-

Incubate at 110°C for 16–24 hours in a sealed, evacuated glass vial.

-

Evaporate to dryness under N

stream.

-

-

Derivatization:

-

Resuspend hydrolysate in 100 µL H

O. -

Add 50 µL 1 M NaHCO

. -

Add 100 µL 1% FDAA solution.

-

Incubate at 40°C for 1 hour.

-

Stop reaction with 20 µL 2 M HCl.

-

-

Analysis (LC-MS):

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 60% B over 40 minutes.

-

Detection: UV at 340 nm (DNP chromophore) and MS (EIC for derivatized mass).

-

Interpretation:

Protocol: Solid-Phase Peptide Synthesis (SPPS) of N-Me-Phe Peptides

Coupling to a secondary amine (the

Optimized Coupling Cycle:

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to reduce racemization.

-

Procedure:

-

Pre-activation: Mix Fmoc-AA-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in DMF. Add DIPEA (10 eq).

-

Coupling: Add to resin. Double couple (2 x 2 hours) or triple couple if necessary.

-

Monitoring: The Kaiser test (ninhydrin) does not work for secondary amines (N-terminal N-Me-Phe). Use the Chloranil test or p-Nitrophenyl ester test to verify coupling completion.

-

Visualization: Permeability & Conformation Logic[9]

Figure 2: Causal network showing how N-methylation translates to macroscopic drug properties.

References

-

Chatterjee, J., et al. (2013). N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions. Angewandte Chemie International Edition. Link

-

Lawen, A. (2015). Biosynthesis of the Cyclosporins. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

-

Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Link

-

Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids in Nature: Biology and Synthesis. Mini-Reviews in Medicinal Chemistry. Link

-

Winn, M., et al. (2016). Recent advances in engineering nonribosomal peptide assembly lines. Natural Product Reports. Link

-

Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie. Link

Sources

Solubility Profile and Thermodynamic Characterization of N-Methyl-L-Phenylalanine

[1][2]

Executive Summary

This compound (N-Methyl-L-phenylalanine, N-Me-Phe) is a critical non-canonical amino acid used extensively in the synthesis of peptidomimetics (e.g., Valsartan precursors) and chiral pharmaceutical intermediates.[1][2][3][4] Its N-methylation confers unique physicochemical properties compared to its parent compound, L-phenylalanine, specifically altering its lipophilicity, hydrogen-bond donor capacity, and crystal lattice energy.[1][3][4]

This guide provides a comprehensive technical analysis of the solubility behavior of N-Me-Phe in various organic solvents. It details the thermodynamic driving forces governing dissolution, provides a ranked solvent compatibility profile, and outlines a self-validating experimental protocol for precise solubility determination in process development.[3][4]

Physicochemical Characterization & Solvation Mechanism

Structural Impact on Solubility

Unlike primary amino acids, N-Me-Phe possesses a secondary amine.[1][2][3] This structural modification introduces a steric bulk and removes one hydrogen bond donor, significantly impacting the crystal lattice energy and solvation enthalpy.[3][4]

-

Zwitterionic Nature: In solid state and neutral aqueous solutions, N-Me-Phe exists primarily as a zwitterion (

).[1][2][3] This results in a high melting point and significant lattice energy, necessitating high-dielectric solvents for dissolution.[1][2][3][4] -

The "Methyl Effect": The N-methyl group increases the lipophilicity (LogP) relative to L-phenylalanine.[1][2][4] While L-phenylalanine is sparingly soluble in alcohols, N-Me-Phe exhibits enhanced solubility in lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) due to the disruption of the intermolecular hydrogen bonding network in the crystal lattice.[3][4]

Solvent Class Compatibility

The solubility profile follows a "Like-Dissolves-Like" distribution, heavily influenced by the solvent's ability to stabilize the zwitterionic form or solvate the hydrophobic benzyl side chain.[4]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Stabilizes zwitterion via H-bonding; best for bulk dissolution.[1][2][3] |

| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions disrupt crystal lattice; excellent for reaction media.[3][4] |

| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Limited stabilization of zwitterion; solubility increases significantly with temperature.[3][4] |

| Non-Polar | Chloroform, Hexane, Toluene | Insoluble/Trace | Inability to overcome lattice energy; useful as anti-solvents.[3][4] |

Experimental Protocol: Automated Solubility Determination

To generate high-precision solubility curves (Solubility vs. Temperature), we recommend a Laser Dynamic Monitoring method validated by Gravimetric Analysis .[1][2][3][4] This approach minimizes human error and ensures thermodynamic equilibrium.[2][3]

Workflow Diagram

The following diagram outlines the decision logic and process flow for determining solubility and selecting the appropriate thermodynamic model.

Caption: Figure 1. Integrated workflow for solubility determination and thermodynamic modeling of N-Methyl-L-phenylalanine.

Step-by-Step Protocol (Static Gravimetric Method)

This method is the "Gold Standard" for validating dynamic data.[1][2][3][4]

-

Preparation: Add excess N-Methyl-L-phenylalanine to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir continuously at the target temperature (

) for 24 hours. -

Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw supernatant using a pre-heated syringe equipped with a 0.45

PTFE filter.[2][3] -

Quantification:

-

Calculation: Determine mole fraction solubility (

) using the mass of solute (

Thermodynamic Modeling & Data Correlation

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation .[3][4] This semi-empirical model is widely accepted for amino acids in organic solvents.[2][3]

The Modified Apelblat Model

4- : Mole fraction solubility

- : Absolute temperature (Kelvin)[4]

- : Empirical parameters derived from regression analysis.

Interpretation of Parameters:

-

Parameter

is related to the solution enthalpy.[2][3][4] A negative

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

- : Positive values indicate the process is endothermic.[2][3][4] The lattice energy of the solid N-Me-Phe must be overcome by solvent-solute interactions.[1][2][4]

- : Positive values indicate the dissolution is non-spontaneous (requires thermal energy/heating to reach high concentrations), typical for stable crystalline amino acids.[3][4]

Process Applications: Crystallization & Purification

Understanding the solubility differential between solvents is crucial for designing purification steps.[2][3][4]

Anti-Solvent Crystallization Strategy

-

Primary Solvent: Water (at acidic pH) or Methanol (hot).[2][3][4]

-

Mechanism: N-Me-Phe is highly soluble in acidic water (forming the hydrochloride salt) or hot methanol.[1][2][3] Adding Acetone reduces the dielectric constant of the mixture, forcing the zwitterion to precipitate.[4]

pH-Swing Extraction

Due to the amphoteric nature of N-Me-Phe:

References

-

VulcanChem. (2024).[2][3] (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride Physicochemical Properties. Retrieved from [3][4]

-

Needham, T. E. (1970).[2][3][4][6] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[3][4][6] Retrieved from [2][3][4]

-

Sha, F., et al. (2011).[2][3][4] Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K.[1][2][3] Journal of Chemical & Engineering Data. (Contextual grounding for N-Me-Phe analogs).

-

PubChem. (2025).[2][3] this compound (Compound Summary). National Library of Medicine.[2][3] Retrieved from [2][3][4]

-

BenchChem. (2025).[2][3][5] Solubility Profile and Stability of Phenylalanine Derivatives. Retrieved from [2][3][4]

Sources

- 1. parchem.com [parchem.com]

- 2. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-L-phenylalanine | C10H13NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

Thermodynamic stability of N-methylphenylalanine derivatives

Thermodynamic Stability and Conformational Dynamics of N-Methylphenylalanine Derivatives

Executive Summary

N-methylphenylalanine (N-Me-Phe) represents a critical tool in modern peptidomimetics, offering a dual advantage: metabolic resistance to proteolysis and thermodynamic modulation of backbone conformation. Unlike canonical amino acids, N-methylation alters the fundamental thermodynamics of the peptide bond, lowering the energy barrier for cis/trans isomerization and shifting the equilibrium population.

This guide provides a rigorous analysis of the thermodynamic stability of N-Me-Phe derivatives, focusing on conformational energetics, racemization risks during synthesis, and experimental validation protocols. It is designed to move beyond basic textbook definitions, offering actionable protocols for characterizing these derivatives in drug development pipelines.

Part 1: Conformational Thermodynamics (Cis/Trans Equilibrium)

The amide bond in standard peptides typically adopts a trans conformation (

Energetic Landscape

For non-methylated Phenylalanine residues, the energy difference (

For N-Me-Phe, the steric clash between the N-methyl group and the carbonyl oxygen in the trans state, and the

Table 1: Comparative Thermodynamic Parameters of Amide Bonds

| Parameter | Standard Phe Residue | N-Me-Phe Residue | Proline (Reference) |

| Preferred Conformation | Trans (>99.9%) | Equilibrium (Trans > Cis) | Equilibrium (Trans > Cis) |

| ~2.8 kcal/mol | ~0.8 kcal/mol | ~0.5 kcal/mol | |

| Rotational Barrier ( | ~22 kcal/mol | ~18–20 kcal/mol | ~20 kcal/mol |

| Solvent Sensitivity | Low | High (Polar solvents stabilize cis) | Moderate |

Structural Visualization of the Equilibrium

The following diagram illustrates the equilibrium and the steric factors driving the population shift.

Caption: Thermodynamic equilibrium of N-Me-Phe. The N-methyl group destabilizes the trans form, lowering the barrier to the cis conformer.

Part 2: Chemical Stability & Racemization

While N-methylation improves metabolic stability against proteases, it paradoxically decreases chemical stability during synthesis, specifically regarding chiral integrity.

The Oxazolone Mechanism

Coupling at the carboxyl group of an N-Me-Phe residue is highly prone to racemization. The tertiary nitrogen is more nucleophilic than a secondary amide nitrogen, and the N-methyl group forces the peptide backbone into conformations that favor the intramolecular attack of the carbonyl oxygen on the activated carboxylate.

This forms an oxazolium-5-oxide (oxazolone) intermediate. The C-4 proton of this intermediate is highly acidic and easily removed by mild bases (like tertiary amines used in coupling), leading to rapid racemization.

Caption: The oxazolone pathway. N-methylation facilitates cyclization, leading to rapid loss of chiral integrity via the enol form.

Mitigation Strategies

-

Coupling Reagents: Avoid carbodiimides (DCC/DIC) as standalone reagents. Use phosphonium (PyBOP) or uronium (HATU) salts with HOAt/HOBt.

-

Base Selection: Use hindered bases like TMP (2,4,6-collidine) or reduce base equivalents. N-methylmorpholine (NMM) is safer than Triethylamine (TEA).

-

Directionality: Where possible, design synthesis to couple onto the N-terminus of the N-Me-Phe rather than activating its C-terminus.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol 3.1: NMR Determination of Cis/Trans Ratio

Objective: Quantify the population of conformational isomers in solution.

Materials:

-

600 MHz (or higher) NMR Spectrometer.[1]

-

Solvent:

or DMSO- -

Sample concentration: 2–5 mM.

Workflow:

-

Acquisition: Acquire a standard 1D

NMR spectrum. -

Identification: Focus on the

-methyl region (2.7–3.2 ppm) and the-

Validation: In slow exchange (typical for N-Me peptides on NMR timescale), you will see two distinct sets of peaks for the same proton.

-

Trans isomer

-Me usually appears upfield relative to cis in DMSO, but this must be confirmed via NOE.

-

-

NOESY Validation (The "Trust" Step):

-

Run a 2D NOESY experiment (mixing time 300–500 ms).

-

Diagnostic Cross-peaks:

-

Trans (

): Strong NOE between the -

Cis (

): Strong NOE between the alpha protons of adjacent residues.

-

-

-

Quantification: Integrate the distinct

-methyl singlets in the 1D spectrum.

Protocol 3.2: Racemization Assessment (Marfey’s Method)

Objective: Detect trace D-isomer impurities (<1%) post-synthesis.

Materials:

-

FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

-

LC-MS with C18 column.

-

Standard L- and D- N-Me-Phe (for reference).

Workflow:

-

Hydrolysis: Hydrolyze peptide (6N HCl, 110°C, 24h). Note: N-Me bonds hydrolyze slower; extend time if needed.

-

Derivatization:

-

Dissolve hydrolysate in

. -

Add 1% FDAA in acetone + 1M

. -

Heat at 40°C for 1 hour. Quench with 2M HCl.

-

-

Analysis:

-

Inject onto LC-MS.

-

FDAA derivatizes the secondary amine of N-Me-Phe.

-

The diastereomers (L-L and L-D) separate significantly on C18 due to the hydrophobicity difference induced by the dinitrophenyl group.

-

-

Validation: Compare retention times against pure L- and D- standards derivatized identically.

Part 4: Structural Impact in Drug Design

The thermodynamic stability of N-Me-Phe is not just a challenge; it is a design feature.

-

Macrocyclization: In cyclic peptides like Cyclosporine A , N-methylated residues are strategically placed to favor the cis amide bond conformation required to close the ring without strain. The N-Me-Phe residues act as "turn inducers," thermodynamically locking the bioactive conformation.

-

Bioavailability: The removal of the amide hydrogen (H-bond donor) and the population of the cis conformer can bury polar surface area, significantly improving membrane permeability (the "chameleonic" effect).

References

-

Conformational Analysis of N-Methylated Peptides. Source: Journal of the American Chemical Society. URL:[Link]

-

Racemization in Peptide Synthesis: Mechanisms and Minimization. Source: Chemical Reviews. URL:[Link]

-

Marfey's Method for Amino Acid Analysis. Source: Carlsberg Research Communications. URL:[Link]

-

Cyclosporine: Structure and conformation. Source: Nature. URL:[Link]

-

Thermodynamic stability of cis/trans amide bonds. Source: Journal of Peptide Science.[2] URL:[Link]

Sources

Strategic N-Methylation in Peptide Therapeutics: A Comparative Analysis of Phenylalanine and 2-(Methylamino)-3-phenylpropanoic acid

Executive Summary

Peptide therapeutics occupy a critical middle ground in drug development, offering the high target affinity of biologics combined with the synthetic scalability of small molecules. However, the clinical translation of native peptides is frequently hindered by rapid proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic liabilities, peptide engineers utilize backbone modifications. A foundational and highly effective strategy is the substitution of canonical amino acids, such as Phenylalanine (Phe), with their N-methylated counterparts, specifically 2-(Methylamino)-3-phenylpropanoic acid (N-methylphenylalanine, N-Me-Phe)[1]. This technical guide explores the physicochemical divergence between these two molecules, the pharmacological causality of their substitution, and the rigorous synthetic protocols required to integrate N-Me-Phe into peptide sequences.

Structural and Physicochemical Divergence

At the atomic level, the difference between Phenylalanine and this compound is the addition of a single methyl group (a 14 Da methylene unit) to the alpha-amino nitrogen[2]. However, this seemingly minor modification fundamentally alters the molecule's behavior when incorporated into a peptide backbone.

Phenylalanine is a primary amine that, upon peptide bond formation, creates a secondary amide. This amide retains a hydrogen atom, allowing it to act as a crucial hydrogen bond donor in secondary structures (like alpha-helices) and in receptor binding.

Conversely, this compound is a secondary amine. When it forms a peptide bond, it creates a tertiary amide . This results in three distinct physicochemical shifts:

-

Steric Hindrance: The bulky N-methyl group restricts the rotation of the phi (φ) and psi (ψ) dihedral angles, imposing severe conformational constraints on the peptide backbone[3].

-

Loss of Hydrogen Bond Donor: The absence of the amide proton eliminates the capacity for intramolecular and intermolecular hydrogen bonding at that specific residue[3].

-

Increased Lipophilicity: The removal of the polar N-H bond and the addition of the hydrophobic methyl group significantly increase the overall lipophilicity and reduce the topological polar surface area (TPSA) of the peptide[3].

Quantitative Data Summary

Table 1: Physicochemical Comparison of Free Amino Acids

| Property | Phenylalanine (Phe) | This compound (N-Me-Phe) |

| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid | (2S)-2-(methylamino)-3-phenylpropanoic acid[4] |

| Molecular Weight | 165.19 g/mol | 179.22 g/mol [4] |

| Amine Classification | Primary Amine | Secondary Amine |

| Amide Bond Formed | Secondary Amide (H-bond donor active) | Tertiary Amide (H-bond donor absent) |

| LogP (Predicted) | ~ -1.38 | ~ -1.5 (varies by ionization state)[4] |

| Steric Bulk | Standard | High (N-methyl group) |

Pharmacological Implications in Drug Design

The decision to substitute Phe with N-Me-Phe is driven by specific therapeutic objectives, balancing the gains in stability against potential losses in solubility[3].

A. Proteolytic Stability

Endogenous proteases recognize specific peptide sequences and extended backbone conformations to hydrolyze the scissile amide bond. The N-methyl group of N-Me-Phe acts as a steric shield, physically blocking the protease active site from accessing the bond[1]. Furthermore, the altered backbone conformation prevents the peptide from adopting the geometry required for protease binding, drastically extending the peptide's half-life in serum[5].

B. Membrane Permeability and BBB Penetration

Delivering drugs across the Blood-Brain Barrier (BBB) is a major hurdle in neuropharmacology. Peptides are generally excluded from the Central Nervous System due to their high polar surface area and numerous hydrogen bond donors. By replacing Phe with N-Me-Phe, the global desolvation penalty is reduced. N-Me-Phe-rich peptides have been successfully developed as highly versatile BBB shuttles, capable of passively diffusing across lipid bilayers to deliver small molecule cargos into the brain[6].

Logical flow mapping the physicochemical changes of N-methylation to pharmacological outcomes.

Experimental Protocols: Synthesis and Validation

The incorporation of N-Me-Phe into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. The secondary amine of N-Me-Phe is highly sterically hindered, making both its acylation and its own coupling sluggish, which can lead to incomplete reactions or racemization[3].

Protocol 1: Optimized SPPS Coupling of N-Methylphenylalanine

Objective: To achieve >95% coupling efficiency when synthesizing N-Me-Phe containing peptides without inducing epimerization.

Rationale (Causality): Standard coupling reagents (e.g., HBTU/DIPEA) are insufficient for sterically hindered secondary amines. Highly reactive acylating agents like HATU or DIC/Oxyma must be utilized, often requiring extended reaction times to overcome the activation energy barrier[1].

Step-by-Step Methodology:

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

-

Coupling N-Me-Phe (Attaching to the chain):

-

Dissolve 4 equivalents of Fmoc-N-Me-Phe-OH and 4 equivalents of HATU in DMF.

-

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA).

-

Add the pre-activated mixture to the resin and agitate for 2 hours at room temperature.

-

Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, overcoming the steric bulk of the growing peptide chain.

-

-

Washing and Capping: Wash with DMF (5x). Cap any unreacted amines using acetic anhydride/pyridine (1:1) in DMF for 10 minutes to prevent deletion sequences.

-

Coupling onto N-Me-Phe (The Critical Step):

-

Following Fmoc deprotection of the N-Me-Phe residue, the exposed secondary amine is highly unreactive.

-

Dissolve 4 equivalents of the next Fmoc-Amino Acid and 4 equivalents of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure in DMF.

-

Causality: DIC/Oxyma is less prone to causing racemization than uronium salts when coupling onto hindered N-methyl amines and provides exceptional reactivity.

-

Agitate for 3 hours. Perform a microcleavage and analyze via LC-MS. If incomplete, perform a second coupling cycle (double coupling).

-

-

Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Step-by-step SPPS workflow illustrating the specialized coupling conditions for N-Me-Phe.

Protocol 2: Serum Stability Assay (Self-Validating System)

Objective: To empirically quantify the enhanced proteolytic resistance conferred by N-Me-Phe.

Methodology:

-

Prepare a 1 mM stock solution of the wild-type (Phe) and modified (N-Me-Phe) peptides in water.

-

Dilute the peptides to 100 µM in 25% human serum (in PBS, pH 7.4) pre-incubated at 37°C.

-

Extract 50 µL aliquots at time points: 0, 1, 2, 4, 8, and 24 hours.

-

Validation/Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing 1% TFA. Causality: This instantly precipitates serum proteins and halts degradation, ensuring the kinetic time point is perfectly accurate.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Analyze the supernatant via RP-HPLC, integrating the area under the curve (AUC) of the intact peptide peak relative to the t=0 baseline to calculate the half-life (

).

References

-

Title: N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed Source: nih.gov URL: [Link]

-

Title: Should My Peptide Be Methylated? - LifeTein Source: lifetein.com URL: [Link]

-

Title: this compound | C10H13NO2 | CID 4657542 - PubChem Source: nih.gov URL: [Link]

-

Title: N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

-

Title: Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC Source: nih.gov URL: [Link]

Sources

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (66866-67-9) for sale [vulcanchem.com]

- 3. lifetein.com [lifetein.com]

- 4. This compound | C10H13NO2 | CID 4657542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Stereochemical Engineering and Chiral Resolution of 2-(Methylamino)-3-phenylpropanoic Acid in Peptidomimetics

Executive Summary

The integration of non-canonical amino acids into peptide backbones represents a cornerstone of modern rational drug design. 2-(Methylamino)-3-phenylpropanoic acid , widely known as N-methylphenylalanine (N-Me-Phe) , is a highly versatile building block used to engineer peptidomimetics with enhanced pharmacokinetic and pharmacodynamic profiles. By replacing the primary amine of canonical phenylalanine with a secondary amine, scientists can dictate specific conformational constraints, alter lipophilicity, and drastically improve proteolytic stability.

This technical guide explores the stereochemical causality behind these structural shifts and provides a self-validating analytical methodology for the chiral resolution of N-Me-Phe enantiomers.

The Structural Paradigm and Conformational Causality

N-Me-Phe possesses a single chiral center at the α-carbon, existing as either the (S)-L or (R)-D enantiomer. However, its most profound impact on peptide chemistry stems from the N-methyl group itself, which fundamentally alters the thermodynamic landscape of the peptide backbone.

Disruption of Canonical Secondary Structures

In standard peptides, the amide proton (N-H) acts as a critical hydrogen bond donor, stabilizing α-helices and β-sheets. N-methylation permanently masks this hydrogen bond donor. Consequently, the local peptide sequence is forced out of extended conformations and often adopts localized structural constraints, such as β-turns, which are highly desirable for binding to G-protein-coupled receptors (GPCRs) and protein-protein interaction (PPI) interfaces (1)[1].

Modulation of the Cis/Trans Isomerization Barrier

The most significant stereochemical consequence of N-methylation is the alteration of the amide bond's cis/trans equilibrium. In canonical peptides, the trans configuration is overwhelmingly favored (>99%) because the cis state forces the adjacent α-carbon side chains into severe steric collision.

The Causality: When the amide nitrogen is methylated, the N-CH₃ group introduces steric hindrance in the trans state as well. Because both the cis and trans states now suffer from steric strain, the activation energy barrier (EA) between the two conformations is significantly lowered. This allows the cis conformer to become thermodynamically accessible, often reaching 20–30% abundance in solution depending on the dielectric constant of the solvent (2)[2].

Caption: Logical flow of physicochemical and structural changes induced by N-methylation.

Quantitative Impact on Physicochemical Properties

The structural changes induced by N-Me-Phe directly translate to measurable shifts in the molecule's physicochemical profile, which are highly relevant for oral bioavailability and membrane permeability in drug development (3)[3].

Table 1: Comparative Physicochemical Profile

| Property | Canonical L-Phenylalanine | L-N-Methylphenylalanine | Impact on Drug Design |

| ClogP (Lipophilicity) | ~ -1.52 | ~ -0.68 | Increased membrane permeability due to masking of the polar N-H bond[2]. |

| Amide Configuration | >99% trans | ~20-30% cis / 70-80% trans | Induces specific secondary structures, facilitating rigid target binding[2]. |

| Proteolytic Stability | Highly susceptible | Highly resistant | Steric shielding prevents enzymatic degradation, extending in vivo half-life[3]. |

| H-Bond Donor Capacity | Yes (N-H) | No (N-CH₃) | Alters target binding thermodynamics and reduces desolvation penalties. |

Analytical Resolution of Enantiomers: A Self-Validating Protocol

During the synthesis of N-Me-Phe or its incorporation into peptides via solid-phase peptide synthesis (SPPS), the risk of epimerization at the α-carbon is elevated due to the steric bulk of the N-methyl group slowing down coupling rates. Accurately determining the enantiomeric excess (ee) is non-negotiable.

The Causality of Marfey's Derivatization

Direct separation of enantiomers requires expensive Chiral Stationary Phases (CSPs). To bypass this, we utilize a pre-column derivatization strategy using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). Why this works: Marfey's reagent reacts with the secondary amine of N-Me-Phe via nucleophilic aromatic substitution. Because Marfey's reagent is homochiral (L-configuration), reacting it with a mixture of D- and L-N-Me-Phe generates diastereomers . Unlike enantiomers, diastereomers possess distinct physicochemical properties (different dipole moments and hydrophobicity) and can be baseline-resolved on a standard, robust C18 reversed-phase column (4)[4].

Caption: Methodological workflow for the chiral resolution of N-Me-Phe using Marfey's reagent.

Step-by-Step RP-HPLC Methodology

The following protocol outlines the separation of Marfey-derivatized N-Me-Phe, adapted for standard RP-HPLC systems (5)[5].

Instrumentation & Reagents:

-

Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in ultra-pure water.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detector: UV/Vis set to 340 nm (optimal for the dinitrophenyl moiety of Marfey's reagent).

Derivatization Procedure:

-

Dissolve 1 mg of the N-Me-Phe sample in 100 µL of water.

-

Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Add 40 µL of 1 M NaHCO₃ to buffer the solution to an alkaline pH (required to deprotonate the secondary amine for nucleophilic attack).

-

Incubate the mixture at 40°C for 1 hour.

-

Quench: Stop the reaction by adding 40 µL of 1 M HCl. Dilute with 800 µL of mobile phase A and filter through a 0.22 µm PTFE syringe filter.

Chromatographic Gradient:

-

0–5 min: Isocratic hold at 10% B.

-

5–25 min: Linear gradient from 10% B to 50% B.

-

25–30 min: Isocratic hold at 50% B.

-

30–35 min: Re-equilibration at 10% B.

System Suitability & Self-Validation (Crucial Step): Before analyzing the unknown sample, the system must be validated.

-

Control Injection: Inject a derivatized racemic standard (50:50 mixture of L-N-Me-Phe and D-N-Me-Phe).

-

Validation Criteria: The system is only considered valid if the resolution factor (

) between the L-diastereomer peak (which typically elutes first) and the D-diastereomer peak is ≥ 1.5 . If

References

-

N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides Source: ResearchGate URL:[Link]

-

Organic & Biomolecular Chemistry Source: RSC Publishing URL:[Link]

-

Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides Source: ResearchGate URL:[Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: National Institutes of Health (PMC) URL:[Link]

Sources

In-Depth Technical Guide: pKa Values and Ionization of 2-(Methylamino)-3-phenylpropanoic Acid

The following guide provides an in-depth technical analysis of the ionization behavior and pKa values of 2-(Methylamino)-3-phenylpropanoic acid (N-Methyl-L-phenylalanine). This document is structured for researchers in medicinal chemistry and peptide therapeutics.[1]

Executive Summary

Compound Identity: this compound Common Name: N-Methyl-L-phenylalanine (N-Me-Phe) CAS Registry: 2566-30-5 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1][2][3][4][5][6]

N-Methyl-L-phenylalanine is a non-proteinogenic amino acid frequently employed in peptidomimetic drug design.[1][2] The N-methylation of the peptide backbone is a critical modification used to enhance metabolic stability (by resisting proteolysis), improve membrane permeability (by reducing hydrogen bond donor count), and restrict conformational flexibility.[2] Understanding its ionization profile is prerequisite for optimizing these pharmacokinetic properties.[1]

Physicochemical Profile & Ionization Constants

Ionization Constants (pKa)

Unlike standard proteinogenic amino acids, the N-methyl group in N-Me-Phe introduces steric and electronic effects that modulate its acid-base equilibria.[1][2]

| Parameter | Value (Approx.) | Description | Mechanistic Insight |

| pKa₁ (α-COOH) | 2.20 – 2.30 | Carboxyl deprotonation | Slightly less acidic than Phenylalanine (pKa ≈ 1.[1][2]83) due to the inductive effect of the N-methyl group stabilizing the protonated ammonium, indirectly affecting the carboxyl dissociation. |

| pKa₂ (α-NH) | 9.20 – 9.50 | Ammonium deprotonation | The secondary amine is generally more basic than the primary amine of Phe (pKa ≈ 9.[1][2]13) due to electron donation from the methyl group, though steric hindrance can mitigate this shift. |

| pI (Isoelectric Point) | ~5.75 | pH of net neutral charge | Calculated as |

| LogP (Octanol/Water) | -1.5 | Lipophilicity | Highly hydrophilic in its zwitterionic state.[1][2] N-methylation increases lipophilicity in peptides, but the free amino acid remains polar.[1] |

Ionization Equilibria Diagram

The following diagram illustrates the stepwise dissociation of N-Methyl-L-phenylalanine from its cationic form (low pH) to its anionic form (high pH).

Figure 1: Stepwise ionization of N-Methyl-L-phenylalanine showing the transition from cation to zwitterion to anion.[1][2]

Species Distribution & Physiological Relevance

At physiological pH (7.4), N-Methyl-L-phenylalanine exists almost exclusively (>99%) in the zwitterionic form .[1][2]

-

pH < 2.0: The molecule is protonated at both the amine and carboxyl groups, carrying a net +1 charge .[1][2] This form is relevant during acidic hydrolysis or HPLC purification with TFA.[1]

-

pH 2.2 – 9.2: The carboxyl group is deprotonated (

) while the secondary amine remains protonated ( -

pH > 9.5: The amine deprotonates, leaving the molecule with a net -1 charge .[1][2] This species is relevant in basic coupling conditions (e.g., Schotten-Baumann conditions).[2]

Experimental Determination Protocols

For precise determination of pKa values in a specific formulation buffer or solvent system, the following field-proven protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is ideal for determining the macroscopic ionization constants of the pure substance.[2]

Reagents:

-

Analyte: 0.1 M N-Methyl-L-phenylalanine hydrochloride.[1][2]

-

Solvent: Degassed ultrapure water (maintain ionic strength with 0.1 M KCl if necessary).[1][2]

Workflow:

-

Calibration: Calibrate the pH electrode using at least three buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (usually 25°C).

-

Dissolution: Dissolve 100 mg of the amino acid hydrochloride in 50 mL of solvent.

-

Titration: Add NaOH in small increments (e.g., 50 µL). Record equilibrium pH after each addition.

-

Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl (if present).[2] The subsequent inflection points correspond to pKa1 and pKa2.[1] Use the Bjerrum method or Gran plots for precise endpoint detection.[1]

NMR-Based Titration (Chemical Shift Tracking)

This method is superior when sample quantity is limited or when distinguishing between overlapping ionization events in peptides.[1][2]

Workflow:

-

Sample Prep: Prepare a 2-5 mM solution of N-Me-Phe in

(or -

pH Adjustment: Adjust pH using dilute

and -

Acquisition: Acquire 1D

-NMR spectra at pH increments of 0.3–0.5 units, spanning pH 1 to 12. -

Tracking: Monitor the chemical shift (

) of the -

Fitting: Plot

vs. pH and fit the data to the Henderson-Hasselbalch equation:

Figure 2: Workflow for NMR-based pKa determination.[1][2]

Implications for Drug Design[2][7]

Permeability and the "N-Methyl Effect"

While the free amino acid is polar, incorporating N-Me-Phe into a peptide backbone significantly alters permeability.[1][2]

-

Hydrogen Bond Donor Reduction: N-methylation removes the amide proton, reducing the desolvation energy required to enter the lipid bilayer.[1][2]

-

Conformational Locking: The steric bulk of the methyl group restricts the

and

Metabolic Stability

Peptide bonds involving the secondary amine of N-Me-Phe are highly resistant to cleavage by standard proteases (e.g., chymotrypsin, pepsin). This makes N-Me-Phe a critical "warhead" for extending the half-life of peptide therapeutics.[1][2]

References

-

PubChem Compound Summary. N-Methylphenylalanine (CID 6951135).[1][2] National Center for Biotechnology Information.[1][2] [Link]

-

Hunt, I. Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values.[1] University of Calgary, Department of Chemistry. [Link]

-

Saha, I. et al. N-Methylated peptide inhibitors of aggregation.[1] (General reference for N-methyl applications). [Link][2]

-

Williams, R. pKa Data Compiled. (General reference for amine/acid dissociation trends). [Link]

Sources

Biosynthetic pathway of N-methylphenylalanine in bacteria

Biosynthetic Pathways of N-Methylphenylalanine in Bacteria: Natural Virulence Mechanisms and Engineered Industrial Production

Executive Summary

N-methylphenylalanine (NMePhe) is a highly valuable non-proteinogenic amino acid. In pharmaceutical development, the incorporation of NMePhe into peptidomimetics enhances proteolytic stability, increases membrane permeability, and facilitates blood-brain barrier penetration. While chemical synthesis of NMePhe often struggles with enantiopurity and requires toxic reagents, bacteria offer elegant enzymatic solutions. As a Senior Application Scientist, I have structured this technical guide to explore the two distinct paradigms of bacterial NMePhe biosynthesis: the natural post-translational modification found in pathogenic bacteria, and the engineered de novo metabolic pathways designed for sustainable industrial fermentation.

Part I: The Natural Paradigm – Post-Translational Modification in Type IV Pili

In Gram-negative pathogens such as Pseudomonas aeruginosa and Neisseria gonorrhoeae, NMePhe is not synthesized as a free amino acid. Instead, it is generated post-translationally at the N-terminus of Type IV pilin proteins[1]. These pili are critical virulence factors required for host cell adhesion and twitching motility.

The Bifunctional Enzyme: PilD

The biogenesis of Type IV pili relies on PilD , a unique integral inner-membrane enzyme that possesses both endopeptidase and N-methyltransferase activities[2].

Mechanistic Causality:

Prepilin is synthesized with a short, basic leader peptide. PilD first recognizes and cleaves this leader sequence at a highly conserved Gly-Phe bond, exposing a new N-terminal phenylalanine[3]. Subsequently, PilD utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the

Fig 1. PilD-mediated post-translational cleavage and N-methylation of Type IV prepilin.

Part II: The Engineered Paradigm – De Novo Biosynthesis in Corynebacterium glutamicum

To meet the commercial demand for free, enantiopure NMePhe, researchers have turned to metabolic engineering. Corynebacterium glutamicum, an industrial workhorse for amino acid production, has been engineered to synthesize NMePhe de novo from simple carbon sources like glucose or xylose[6].

Metabolic Rerouting and Enzyme Engineering

The engineered pathway relies on the reductive methylamination of phenylpyruvate .

Mechanistic Causality:

-

Precursor Accumulation: To force the carbon flux toward phenylpyruvate, the native competing transaminases (branched-chain amino acid aminotransferase ilvE and phenylalanine aminotransferase aroT) and the anthranilate synthase (trpEG) are deleted[6]. This prevents the conversion of phenylpyruvate into standard L-phenylalanine or L-tryptophan[7].

-

Catalytic Shift via Mutation: The wild-type

-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida natively prefers pyruvate, which would result in the unwanted byproduct N-methylalanine (NMeAla). By introducing the rational mutations P262A and M141L , the enzyme's binding pocket is structurally altered to accommodate the bulky aromatic ring of phenylpyruvate[8]. This equalizes the catalytic efficiency, allowing DpkA to efficiently utilize monomethylamine (MMA) to convert phenylpyruvate into NMePhe[9].

Fig 2. Engineered metabolic pathway in C. glutamicum for de novo NMePhe biosynthesis.

Part III: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic controls to verify mechanistic claims.

Protocol 1: In Vitro Validation of PilD Bifunctionality

This protocol proves that PilD contains two distinct active sites for cleavage and methylation[2].

-

Preparation: Isolate inner membrane fractions from P. aeruginosa overexpressing PilD. Solubilize purified prepilin substrate in 0.1% Triton X-100.

-

Reaction Setup: Mix the membrane fraction, prepilin, and

-labeled SAM in a reaction buffer (50 mM Tris-HCl, pH 8.0, 10 mM DTT). -

Self-Validating Control: In a parallel reaction, add 1 mM Sinefungin (a structural analog of SAM).

-

Analysis: Separate proteins via Tricine-SDS-PAGE and analyze via autoradiography.

-

Validation Logic: In the sinefungin control, autoradiography will show zero

incorporation (methylation is blocked), but the SDS-PAGE gel will still show a downward molecular weight shift of the pilin band. This independently validates that the peptidase active site functions completely independently of the methyltransferase active site[4].

Protocol 2: Fermentative Production of NMePhe in C. glutamicum

This protocol outlines the optimized de novo production of NMePhe, utilizing metabolic bottlenecks to validate pathway efficiency[7].

-

Strain Cultivation: Inoculate the engineered C. glutamicum strain (ΔilvE, ΔaroT, ΔtrpEG, expressing DpkA

) into CGXII minimal medium containing 20 g/L glucose. -

Substrate Addition: Supplement the medium with 0.35 M Monomethylamine (MMA) as the amine donor.

-

Nitrogen Restriction (The Validation Step): Reduce the standard nitrogen source (ammonium sulfate) concentration from 100% to 10%.

-

Quantification: After 48 hours, analyze the supernatant via HPLC using pre-column derivatization with OPA (o-phthalaldehyde).

-

Validation Logic: By restricting the nitrogen source, the endogenous transamination of pyruvate is starved. If the pathway is functioning correctly, you will observe an inverse correlation: as nitrogen drops to 10%, the unwanted byproduct NMeAla will plummet (from ~1.9 g/L to ~0.33 g/L), while NMePhe titers remain stable, validating the specificity of the engineered flux[7].

Part IV: Quantitative Data Presentation

The following table summarizes the performance metrics of the engineered C. glutamicum system under optimized conditions (10% nitrogen, 0.35 M MMA)[6],[10].

| Carbon Source (20 g/L) | Strain Genotype | NMePhe Titer (g/L) | Volumetric Productivity (g/L/h) | Yield (g/g carbon) | Byproduct (NMeAla) Reduction |

| Glucose | ΔilvE, ΔaroT, ΔtrpEG + DpkA | 0.73 ± 0.05 | 0.010 | 0.052 | 82.6% reduction |

| Xylose | ΔilvE, ΔaroT, ΔtrpEG + DpkA | 0.60 ± 0.04 | 0.008 | 0.050 | 85.0% reduction |

Data demonstrates that sustainable, non-food-competing carbon sources (xylose) can be utilized with nearly identical catalytic efficiency to glucose.

References

-

Kerbs, A., Mindt, M., Schwardmann, L., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Microorganisms, 9(4), 824.[Link]

-

Strom, M. S., Nunn, D. N., & Lory, S. (1993). A single bifunctional enzyme, PilD, catalyzes cleavage and N-methylation of proteins belonging to the type IV pilin family. Proceedings of the National Academy of Sciences, 90(6), 2404-2408.[Link]

-

Bacterial Signal Peptides- Navigating the Journey of Proteins. (2022). Frontiers in Microbiology.[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. A single bifunctional enzyme, PilD, catalyzes cleavage and N-methylation of proteins belonging to the type IV pilin family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A single bifunctional enzyme, PilD, catalyzes cleavage and N-methylation of proteins belonging to the type IV pilin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Bacterial Signal Peptides- Navigating the Journey of Proteins [frontiersin.org]

- 6. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustainable Production of <i>N-</i>methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered <i>Corynebacterium glutamicum</i> - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Sustainable Production of N- methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Protocol for Fmoc Solid-Phase Synthesis Incorporating Fmoc-N-Me-Phe-OH

Executive Summary

The incorporation of N-methyl amino acids, such as 2-(Methylamino)-3-phenylpropanoic acid (Fmoc-N-Me-Phe-OH), into synthetic peptides introduces profound structural modifications. N-methylation improves proteolytic stability, enhances membrane permeability, and rigidifies peptide backbones by removing hydrogen bond donors. However, these same structural features present formidable challenges during Solid-Phase Peptide Synthesis (SPPS).

This application note provides a comprehensive, self-validating protocol for the successful incorporation of Fmoc-N-Me-Phe-OH. It addresses the two primary bottlenecks in N-methyl SPPS: the severe steric hindrance encountered when acylating the secondary amine, and the high risk of diketopiperazine (DKP) formation during subsequent deprotection steps.

Mechanistic Insights & Synthetic Challenges

To achieve high-purity yields, scientists must understand the causality behind the synthetic failures associated with N-methyl amino acids:

The Acylation Bottleneck (Steric Hindrance)

Coupling Fmoc-N-Me-Phe-OH onto a growing peptide chain (acylation of a primary amine) is relatively straightforward. However, coupling the subsequent amino acid onto the N-Me-Phe residue (acylation of a secondary amine) is notoriously difficult[1]. The bulky N-methyl group sterically shields the nitrogen nucleophile. Standard carbodiimide chemistry (e.g., DIC/HOBt) forms active esters that are too bulky to be efficiently attacked by the hindered secondary amine, leading to massive deletion sequences.

The Diketopiperazine (DKP) Threat

Diketopiperazine formation is a base-catalyzed intramolecular side reaction that truncates the peptide and cleaves it from the resin[2][3]. N-methylation significantly lowers the energy barrier for cis-trans isomerization of the peptide bond. When the Fmoc group is removed from the amino acid following the N-Me-Phe, the newly liberated free amine can easily adopt a cis conformation, swing around, and attack the ester linkage at the resin (or the adjacent amide bond). This forms a stable 6-membered DKP ring. This risk is highest when the N-Me-Phe is located at the C-terminal or penultimate position.

Workflow & Decision Tree

The following workflow illustrates the critical risk points and the necessary validation checkpoints required to build a self-validating synthetic system.

Workflow for Fmoc-N-Me-Phe-OH incorporation, highlighting critical steric and DKP risk points.

Reagent Selection & Quantitative Optimization

To overcome the steric shielding of the secondary amine, highly reactive coupling reagents that form less hindered active esters (such as HOAt-derived esters) must be utilized[1].

Table 1: Reagent Matrix for N-Methyl SPPS

| Reagent Class | Specific Reagent | Function / Mechanism | Suitability for N-Me-Phe |

| Amino Acid | Fmoc-N-Me-Phe-OH | Building block; provides N-methylated phenylalanine. | Primary |

| Coupling Reagent | HATU | Forms highly reactive OAt ester; neighboring group participation accelerates coupling. | Excellent[1] |

| Coupling Reagent | COMU | Uronium salt based on Oxyma; highly efficient, less hazardous than HATU. | Excellent[1] |

| Coupling Reagent | DIC / HOBt | Standard carbodiimide activation; forms bulky OBt ester. | Poor (Avoid) |

| Base | DIPEA | Sterically hindered tertiary amine base for activation. | Standard |

| Monitoring | Chloranil / Acetaldehyde | Colorimetric detection of secondary amines. | Mandatory[4][5] |

Table 2: Optimization of Coupling Efficiency Onto the N-Me-Phe Secondary Amine

Data represents typical coupling yields onto a resin-bound N-Me-Phe residue based on literature consensus.

| Coupling Reagent | Additive | Base | Temperature | Cycles | Expected Yield |

| DIC | HOBt | None | 25°C | Single (2h) | < 25% |

| DIC | OxymaPure | None | 25°C | Double (2 x 1h) | 60 - 75% |

| HATU | None | DIPEA | 25°C | Double (2 x 1h) | 80 - 85% |

| COMU | None | DIPEA | 25°C | Double (2 x 1h) | 85 - 90% |

| HATU | None | DIPEA | 75°C (Microwave) | Single (15 min) | > 95% |

Step-by-Step Experimental Methodologies

Protocol A: Coupling Fmoc-N-Me-Phe-OH onto the Growing Chain

Coupling the N-methyl amino acid onto a primary amine does not suffer from extreme steric hindrance, but requires standard robust activation.

-

Resin Preparation: Swell the peptidyl-resin (containing a free N-terminal primary amine) in DMF for 30 minutes.

-

Activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-N-Me-Phe-OH and 4.0 equivalents of HATU in a minimum volume of DMF.

-

Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 1 minute to pre-activate.

-

Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

-

Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

-

Validation: Perform a standard Kaiser test. A colorless/yellow bead indicates complete acylation of the primary amine.

Protocol B: Fmoc Deprotection and DKP Mitigation

Critical Note: If the N-Me-Phe is the second residue attached to the linker, extended exposure to piperidine will cause massive DKP-mediated cleavage[2][3].

-

Fast Deprotection: Treat the resin with 20% piperidine in DMF for exactly 1 minute . Drain immediately.

-

Second Cycle: Treat the resin again with 20% piperidine in DMF for 5 minutes . Drain immediately. (Alternative: Use 2% DBU / 5% piperazine in NMP to further suppress DKP formation[6]).

-

Thorough Washing: Wash the resin rapidly and thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of base before the next coupling.

Protocol C: Coupling the Subsequent Amino Acid Onto N-Me-Phe (The Bottleneck)

This step requires forcing conditions due to the steric shielding of the secondary amine[1][7].

-

Reagent Preparation: Dissolve 5.0 equivalents of the next Fmoc-Amino Acid and 5.0 equivalents of COMU (or HATU) in DMF.

-

Pre-activation: Add 10.0 equivalents of DIPEA. Allow pre-activation for exactly 2 minutes (do not exceed, as highly activated esters can degrade or epimerize).

-

Primary Coupling: Add the mixture to the resin.

-

Option 1 (Room Temperature): Agitate for 2 hours.

-

Option 2 (Microwave - Recommended): Heat to 75°C for 15 minutes under microwave irradiation.

-

-

Drain and Wash: Drain the reagents and wash with DMF (3 × 1 min).

-

Mandatory Double Coupling: Repeat steps 1-4 with fresh reagents to ensure near-quantitative conversion.

-

Capping: After washing, treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted secondary amines, preventing deletion sequences from contaminating the final product.

Protocol D: The Chloranil Test for Secondary Amines

The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple with primary amines and will yield a false negative for secondary amines[4]. The Chloranil test must be used to validate Protocol C[4][5].

-

Sampling: Transfer 1 to 5 mg of washed, DCM-dried resin beads to a small glass test tube.

-

Reagent A: Add 1-2 drops of a 2% (v/v) solution of acetaldehyde in DMF.

-

Reagent B: Add 1-2 drops of a 2% (w/v) solution of p-chloranil in DMF.

-

Incubation: Let the mixture stand at room temperature for 5 minutes.

-

Interpretation:

-

Dark Green / Blue beads: Positive result. Unreacted secondary amine is present. (Coupling failed or is incomplete; repeat Protocol C).

-

Colorless / Pale Yellow beads: Negative result. The secondary amine has been successfully acylated. Proceed to the next synthesis step.

-

References

- Monitoring of Peptide Coupling and Capping; Coupling Tests AAPPTec

- Color Test for Selective Detection of Secondary Amines on Resin and in Solution ACS Combin

- Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry

- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep

- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis PubMed Central (PMC)

- Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine Digital CSIC

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem

Sources

- 1. bachem.com [bachem.com]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

Coupling reagents for sterically hindered 2-(Methylamino)-3-phenylpropanoic acid

Optimization of Coupling Reagents for N-Methyl-Phenylalanine ( -Me-Phe)

Executive Summary

The incorporation of 2-(Methylamino)-3-phenylpropanoic acid (

This guide moves beyond standard DCC/HOBt protocols, recommending COMU/Oxyma as the modern "Gold Standard" for safety and efficiency, while positioning BEP and HATU/HOAt as critical alternatives for specific steric thresholds.

Mechanistic Insight: The Steric & Stereochemical Challenge

To select the correct reagent, one must understand the failure modes.

-

Nucleophilic Inertness: The

-methyl group converts the primary amine into a secondary amine, reducing reactivity. The adjacent benzyl side chain ( -

Epimerization (Racemization): When activating

-Me-Phe-OH, the absence of an amide proton prevents the formation of a hydrogen bond network that typically stabilizes the active ester. This facilitates the attack of the carbonyl oxygen on the activated carboxylate, forming a 5-membered oxazolonium ion . This intermediate allows the

Diagram 1: Mechanistic Pathway & Failure Modes

Caption: Competition between productive coupling and oxazolonium-mediated epimerization during N-Me-Phe activation.

Reagent Selection Matrix

Based on comparative studies (El-Faham, 2011; Li, 2000), the following hierarchy is established for

| Reagent Class | Reagent | Additive | Recommendation Level | Key Characteristic |

| Uronium (Modern) | COMU | Oxyma Pure | Primary Choice | Superior safety (non-explosive), high reactivity, reduced epimerization compared to HATU.[1][2] |

| Pyridinium | BEP | None | Specialist | Specifically designed for |

| Uronium (Classic) | HATU | HOAt | Secondary Choice | The historical benchmark. Reliable, but HOAt is explosive/expensive. Risk of guanidinylation.[6][7] |

| Acid Fluoride | TFFH | None | Last Resort | For extremely hindered systems (e.g., Aib- |

Detailed Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma)

Application: General coupling of

-

Stoichiometry:

-

Amino Acid: 3.0 equiv

-

COMU: 2.9 equiv (Slight deficit prevents capping)

-

Oxyma Pure: 3.0 equiv (Optional but recommended for

-Me-Phe) -

Base (DIEA): 6.0 equiv[8]

-

-

Solvent: DMF or NMP (NMP is superior for preventing aggregation).

-

Procedure:

-

Dissolve Amino Acid and COMU in minimal dry NMP.

-

Add DIEA.[3][8][9] Critical: Activate for only 30-60 seconds. Longer activation promotes epimerization.

-

Reaction Time: 1 hour at Room Temp.

-

Optional: Microwave irradiation at 50°C for 10 mins (Use with caution: high temp increases epimerization risk for

-methyls).

-

Protocol B: The "N-Methyl Specialist" (BEP)

Application: Specifically when coupling to a sterically hindered secondary amine (

-

Stoichiometry:

-

Amino Acid: 3.0 equiv

-

BEP: 3.0 equiv

-

Base (DIEA): 6.0 equiv[8]

-

-

Procedure:

-

Dissolve Amino Acid in DCM/DMF (1:1). Note: BEP works well in DCM, which can help solubilize protected hydrophobic segments.

-

Add BEP to the amino acid solution.

-

Add DIEA immediately before adding to the resin.

-

Reaction Time: 2 hours at Room Temp.

-

Protocol C: The "Nuclear Option" (Acid Chlorides via BTC)

Application: When uronium/onium salts fail (e.g., coupling two bulky

-

Safety Warning: Generates Phosgene gas. Must be done in a high-efficiency fume hood.[12]

-

Procedure:

Experimental Workflow & Decision Tree

Diagram 2: Reagent Selection Workflow

Caption: Decision matrix for selecting coupling conditions based on steric demand and role of the amino acid.

Quality Control & Troubleshooting

1. Colorimetric Monitoring (Critical):

Standard Ninhydrin (Kaiser) tests DO NOT work for secondary amines like

-

Correct Test: Chloranil Test or Bromophenol Blue.

-

Result: Secondary amines turn the beads Blue/Green (Chloranil). A colorless result indicates complete coupling.

2. Epimerization Check:

-

Use C18-HPLC with a shallow gradient (e.g., 0.5% B/min).

-

Look for "shoulder" peaks preceding the main peak.

-methyl epimers often separate poorly compared to standard amino acids.

3. Troubleshooting Low Yields:

-

Double Coupling: Perform the first coupling with COMU, drain, and perform a second coupling with BEP.

-

Solvent Change: Switch from DMF to NMP or use a binary mixture of DCM/DMF (1:1) to improve swelling of the hydrophobic

-Me-Phe region.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis.[3] Chemistry Letters, 29(3), 204–205.[3]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[12] An efficient peptide coupling additive.[2][3][5][10][12] Journal of the American Chemical Society, 115(10), 4397–4398.

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

Application Note: Synthesis of N-Methylated Peptides Containing 2-(Methylamino)-3-phenylpropanoic acid (N-Me-Phe)

Introduction & Strategic Overview

2-(Methylamino)-3-phenylpropanoic acid, commonly referred to as

-

Metabolic Stability: It blocks the access of proteases to the peptide bond, significantly extending plasma half-life.

-

Membrane Permeability: By removing a hydrogen bond donor (the amide proton), it increases lipophilicity and improves oral bioavailability.

-

Conformational Rigidity: It restricts the rotation of the peptide backbone (

angles), locking the peptide into bioactive conformations (often inducing cis-peptide bonds).

However, the synthesis of peptides containing

This guide details two validated protocols: the Building Block Approach (Gold Standard) and the On-Resin Methylation Approach (Fukuyama-Mitsunobu), with a specific focus on overcoming steric barriers and preventing side reactions.

Critical Analysis: The "Steric Cliff" & DKP Trap

Before beginning synthesis, the researcher must address two failure modes inherent to

A. The Coupling Barrier (Steric Hindrance)

Coupling onto an

-

Solution: Use high-efficiency reagents (HATU, COMU, or PyAOP) that generate stable but highly reactive active esters (At-esters or Oxyma-esters).

B. The Diketopiperazine (DKP) Trap

If

-

Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker physically blocks the cyclization attack.[1] Avoid Wang resin for C-terminal

-methyl peptides.

Visualization: Workflow & Mechanisms

The following diagrams illustrate the optimized SPPS workflow and the mechanism of the DKP side-reaction that must be avoided.

Caption: Figure 1. Optimized SPPS workflow for N-methylated peptides, highlighting the critical resin selection to prevent DKP formation.

Protocol A: The Building Block Approach (Gold Standard)

This protocol assumes the use of commercially available Fmoc-N-Me-Phe-OH . This is the most reproducible method.

Materials

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading 0.6–0.8 mmol/g).

-

Activator: HATU or COMU.

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology

Phase 1: Resin Loading (First AA)

-

Swell Resin: Swell 2-CTC resin in DCM for 30 mins.

-

Loading: Dissolve Fmoc-AA1-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[2][3][4][5][6] Agitate 2 hours.

-

Capping: Add Methanol (1 mL/g resin) to the reaction mixture. Agitate 30 mins to cap unreacted chloride sites.

-

Wash: DCM (3x), DMF (3x).

Phase 2: Coupling Fmoc-N-Me-Phe-OH

Note: Coupling the N-methylated residue itself is usually straightforward.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

-

Activation: Dissolve Fmoc-N-Me-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Coupling: Add to resin immediately. Agitate for 60 minutes .

-

QC: Perform Chloranil test (see Section 6). Ninhydrin (Kaiser) test is not reliable for secondary amines.[4]

Phase 3: Coupling ONTO N-Me-Phe (The Difficult Step)

This step requires aggressive activation to overcome the steric barrier.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min). Proceed immediately to coupling to minimize aggregation.

-

Activation (Choice of Reagent):

-

Option A (HATU): AA (4 eq) + HATU (4 eq) + DIPEA (8 eq).[2]

-

Option B (COMU - Safer/Efficient): AA (4 eq) + COMU (4 eq) + DIPEA (8 eq).

-

-

Coupling: Add activated mixture to resin.

-

Time: Agitate for 2 to 4 hours .

-

Double Coupling: Drain and repeat the coupling step with fresh reagents for another 2 hours.

-

-

Capping (Optional but Recommended): Acetic anhydride/DIPEA/DMF to cap any unreacted secondary amines, preventing deletion sequences.

Protocol B: On-Resin Methylation (Fukuyama-Mitsunobu)

Use this method if Fmoc-N-Me-Phe-OH is unavailable or expensive. This converts a standard resin-bound Phenylalanine into N-Me-Phe.

Mechanism[6][7]

-

Protection: The primary amine of Phe is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).

-

Alkylation: The sulfonamide proton is acidic (pKa ~10), allowing alkylation with Methanol (Mitsunobu) or Methyl Iodide/DBU.

-

Deprotection: The o-NBS group is removed via thiolysis (Mercaptoethanol/DBU).

Step-by-Step Methodology

-

Couple Fmoc-Phe-OH to the resin using standard protocols.

-

Nosyl Protection:

-

N-Methylation (Mitsunobu Conditions):

-

Suspend resin in anhydrous THF/DCM (1:1).

-

Add Triphenylphosphine (

) (5 eq) and Methanol (10 eq). -

Add DIAD (Diisopropyl azodicarboxylate) (5 eq) dropwise.

-

Agitate 2 hours. Wash THF, DCM, DMF.

-

Alternative (Alkylation): Use Methyl Iodide (10 eq) + DBU (3 eq) in NMP for 30 mins (repeat 2x). Note: Mitsunobu is generally cleaner.

-

-

Nosyl Deprotection:

-

Result: You now have a resin-bound secondary amine (N-Me-Phe) ready for the "Difficult Coupling" (Phase 3 in Protocol A).

Data Summary & Troubleshooting

Coupling Reagent Comparison for N-Me-Phe

| Reagent | Efficiency | Racemization Risk | Recommendation |

| HATU | High | Moderate | Primary Choice. Gold standard for hindered couplings. |

| COMU | High | Low | Excellent Alternative. Safer byproduct (water soluble) than HATU. |

| PyAOP | High | Low | Use if HATU fails; excellent for cyclization. |

| HBTU/HCTU | Low | Low | Avoid. Sterically insufficient for N-Me coupling. |

| DIC/Oxyma | Moderate | Very Low | Good for preventing racemization, but may require microwave heat. |

Colorimetric Monitoring

-